molecular formula C9H13N3O5 B1655040 1-beta-D-Arabinofuranosylcytosine CAS No. 3083-52-1

1-beta-D-Arabinofuranosylcytosine

Cat. No.: B1655040
CAS No.: 3083-52-1
M. Wt: 243.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-STUHELBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-beta-D-Arabinofuranosylcytosine has a wide range of applications in scientific research:

Mechanism of Action

1-beta-D-Arabinofuranosylcytosine is metabolized intracellularly into its active triphosphate form, cytosine arabinoside triphosphate. This metabolite interferes with DNA synthesis by inhibiting DNA polymerase and DNA repair enzymes . It is incorporated into DNA, causing chain termination and apoptosis in rapidly dividing cells .

Properties

CAS No.

3083-52-1

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

4-amino-1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8?/m1/s1

InChI Key

UHDGCWIWMRVCDJ-STUHELBRSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)C2[C@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Key on ui other cas no.

147-94-4

sequence

N

Synonyms

Ara C
Ara-C
Arabinofuranosylcytosine
Arabinoside, Cytosine
Arabinosylcytosine
Aracytidine
Aracytine
beta Ara C
beta-Ara C
Cytarabine
Cytarabine Hydrochloride
Cytonal
Cytosar
Cytosar U
Cytosar-U
Cytosine Arabinoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-beta-D-Arabinofuranosylcytosine
Reactant of Route 2
1-beta-D-Arabinofuranosylcytosine
Reactant of Route 3
1-beta-D-Arabinofuranosylcytosine
Reactant of Route 4
1-beta-D-Arabinofuranosylcytosine
Reactant of Route 5
1-beta-D-Arabinofuranosylcytosine
Reactant of Route 6
1-beta-D-Arabinofuranosylcytosine

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